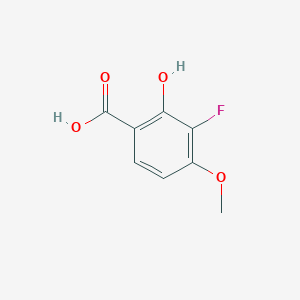
5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-Bromo-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular weight of 212.09 . It is a white to yellow to brown liquid and is stored in a refrigerator .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines has been a topic of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted tetrahydroisoquinolines include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of tetrahydroisoquinoline with various nucleophiles have been explored .Molecular Structure Analysis
The InChI code for 5-bromo-1,2,3,4-tetrahydroquinoline is 1S/C9H10BrN/c10-8-4-1-5-9-7 (8)3-2-6-11-9/h1,4-5,11H,2-3,6H2 .Chemical Reactions Analysis
The C (1)-functionalization of tetrahydroisoquinolines via multicomponent reactions has been highlighted in recent years . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are of interest .Physical And Chemical Properties Analysis
5-Bromo-1,2,3,4-tetrahydroquinoline has a molecular weight of 212.09 . It is a white to yellow to brown liquid and is stored in a refrigerator .Safety and Hazards
The safety information for 5-bromo-1,2,3,4-tetrahydroquinoline includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by bromination and reduction of the resulting intermediate.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "bromine", "sodium borohydride", "acetic acid", "sodium acetate", "water" ], "Reaction": [ "Step 1: Condensation of 2-methoxyaniline with ethyl acetoacetate in the presence of acetic acid and sodium acetate to form 5-methoxy-2-(1-oxoethyl)aniline.", "Step 2: Bromination of 5-methoxy-2-(1-oxoethyl)aniline with bromine in acetic acid to form 5-bromo-2-(1-oxoethyl)aniline.", "Step 3: Reduction of 5-bromo-2-(1-oxoethyl)aniline with sodium borohydride in water to form 5-bromo-2-(1-hydroxyethyl)aniline.", "Step 4: Cyclization of 5-bromo-2-(1-hydroxyethyl)aniline with acetic acid to form 5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline." ] } | |
CAS-Nummer |
1782575-86-3 |
Produktname |
5-bromo-7-methoxy-1,2,3,4-tetrahydroquinoline |
Molekularformel |
C10H12BrNO |
Molekulargewicht |
242.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



